molecular formula C7H12N2O3 B070177 1-Acetoxycarbonylpiperazine CAS No. 180031-13-4

1-Acetoxycarbonylpiperazine

Cat. No. B070177
M. Wt: 172.18 g/mol
InChI Key: GZJWWFGMRQPCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxycarbonylpiperazine (ACP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a derivative of piperazine and has a molecular formula of C8H13N2O3.

Mechanism Of Action

The mechanism of action of 1-Acetoxycarbonylpiperazine is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA in microorganisms, leading to their death. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

1-Acetoxycarbonylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their metabolism. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, 1-Acetoxycarbonylpiperazine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Acetoxycarbonylpiperazine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage of 1-Acetoxycarbonylpiperazine is its relatively simple synthesis method, making it readily available for laboratory experiments. However, one of the limitations of 1-Acetoxycarbonylpiperazine is its potential toxicity, which may limit its use in certain applications.

Future Directions

For the study of 1-Acetoxycarbonylpiperazine include the development of 1-Acetoxycarbonylpiperazine derivatives with improved properties and the investigation of its potential therapeutic applications.

Synthesis Methods

1-Acetoxycarbonylpiperazine can be synthesized by the reaction of piperazine with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-Acetoxycarbonylpiperazine and hydrogen chloride gas. The synthesis of 1-Acetoxycarbonylpiperazine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-Acetoxycarbonylpiperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-Acetoxycarbonylpiperazine is in medicinal chemistry. 1-Acetoxycarbonylpiperazine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

180031-13-4

Product Name

1-Acetoxycarbonylpiperazine

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

acetyl piperazine-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-6(10)12-7(11)9-4-2-8-3-5-9/h8H,2-5H2,1H3

InChI Key

GZJWWFGMRQPCNH-UHFFFAOYSA-N

SMILES

CC(=O)OC(=O)N1CCNCC1

Canonical SMILES

CC(=O)OC(=O)N1CCNCC1

Origin of Product

United States

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